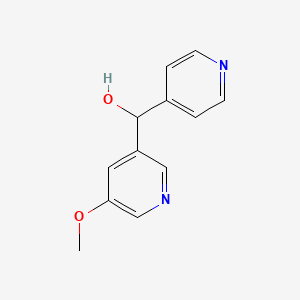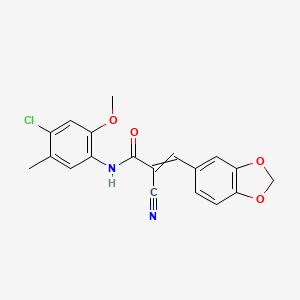![molecular formula C14H12ClN3O B2944574 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile CAS No. 338412-23-0](/img/structure/B2944574.png)
2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves N-benzylation of isatoic anhydride in the presence of a sodium hydride base . The reaction of isatoic anhydride and 4-chlorobenzyl chloride is carried out in the presence of a sodium hydride base and N,N-dimethylacetamide (DMAc) as a solvent .Chemical Reactions Analysis
The formation of byproducts is common during a chemical reaction . In the case of N-benzylation of isatoic anhydride, the yield of one of the byproducts was greater than that of the desired product . The reason for the byproduct formation was the sensitivity of the isatoic anhydride ring .Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
The spectroscopic characteristics and theoretical studies of related compounds provide insights into their potential applications in scientific research. For example, a compound closely related to 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile has been studied for its spectroscopic properties, non-linear optical materials, and potential as an anticancer agent. Through proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy techniques, this compound's theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties were calculated. Molecular docking studies suggest its potential as an anticancer agent (Eşme, 2021).
Synthesis and Characterization
Another study focuses on the synthesis and characterization of derivatives that share a similar structure, highlighting the interaction of different substituents to produce compounds with specific characteristics. These studies include detailed synthesis procedures, characterization by IR, UV, 1H NMR, and computational studies to understand the absorption spectra and molecular orbitals (Al‐Sehemi et al., 2012).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. These studies involve the synthesis of specific derivatives and their subsequent testing to determine their effectiveness in inhibiting microbial growth, providing a foundation for the development of new antimicrobial agents (Guna et al., 2015).
Corrosion Inhibition
Pyridine derivatives, which include structures similar to this compound, have been investigated for their potential as corrosion inhibitors. Such studies typically involve the assessment of the compounds' effectiveness in protecting metals from corrosion, with findings suggesting the suitability of these derivatives as protective agents in industrial applications (Ansari et al., 2015).
Mecanismo De Acción
Target of Action
The specific target would depend on the exact structure and functional groups present in the compound .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Benzylamine derivatives can be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, and more .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and more .
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-19-13-6-7-17-14(12(13)8-16)18-9-10-2-4-11(15)5-3-10/h2-7H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIZQPUDKJHMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NCC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
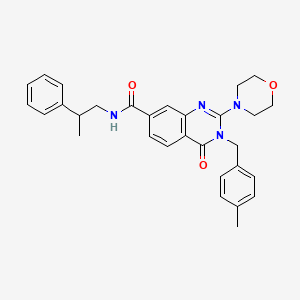
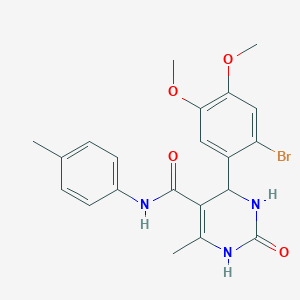

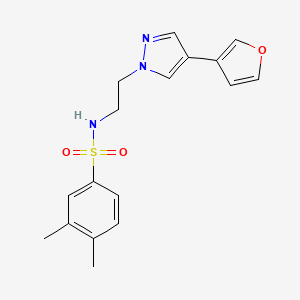
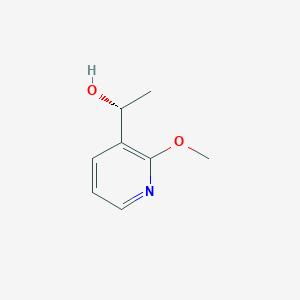

![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)
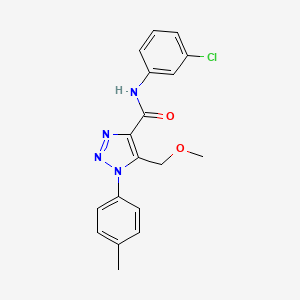
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)
